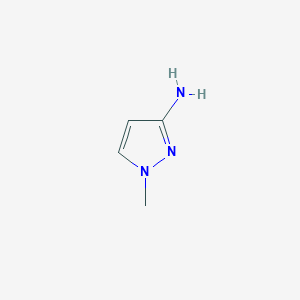

1-methyl-1H-pyrazol-3-amine

Descripción

1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) is a pyrazole derivative with a methyl group at the N1 position and an amine group at the C3 position. Its molecular formula is C₄H₇N₃, with a molecular weight of 97.12 g/mol . The compound is commercially available (e.g., Thermo Scientific™, 97% purity) and serves as a versatile building block in medicinal chemistry. Key applications include:

- Synthesis of glucokinase activators for type 2 diabetes treatment, where it forms benzamide intermediates via amide coupling reactions .

- Antimicrobial agents, particularly in urea and thiourea derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA) .

- SARS-CoV-2 inhibitor development, acting as a precursor in multi-step synthetic routes .

The compound is synthesized via reduction of 1-methyl-3-nitro-1H-pyrazole using SnCl₂ and HCl, yielding 51% under optimized conditions .

Propiedades

IUPAC Name |

1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGQNVSKBCVIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172522 | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-31-0 | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diethyl Butynedioate and Methylhydrazine Condensation

The reaction of diethyl butynedioate with methylhydrazine serves as a cornerstone for pyrazole ring formation. In a protocol adapted from CN112079781A, diethyl butynedioate undergoes condensation with methylhydrazine in diethyl ether at -10°C, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is critical for downstream functionalization. The reaction’s exothermic nature necessitates temperature control below 0°C to prevent side reactions. Subsequent vacuum distillation isolates the product in high purity.

Bromination and Hydrolysis Adaptations

While the primary aim of CN112079781A is to synthesize 5-bromo-1-methyl-1H-pyrazol-3-amine, omitting the bromination step (using tribromooxyphosphorus) allows isolation of the non-brominated precursor. Hydrolysis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in sodium hydroxide/ethanol converts the ester to a carboxylic acid. This intermediate is then reacted with dimethyl azidophosphate and tert-butyl alcohol to form tert-butyl (1-methyl-1H-pyrazol-3-yl) carbamate, which is hydrolyzed in trifluoroacetic acid (TFA) to yield the target amine.

Methylation of Pyrazol-3-amine Derivatives

Direct N-Methylation Techniques

A complementary approach involves methylating pyrazol-3-amine using dimethyl sulfate (DMS) in alkaline conditions, as demonstrated in pyrazolone derivative syntheses. For instance, 1H-pyrazol-3-amine reacts with DMS in methanol under reflux, selectively methylating the N1 position to form 1-methyl-1H-pyrazol-3-amine. Regioselectivity is confirmed via ¹H-NMR, where the N-methyl signal appears as a singlet at δ 3.13 ppm. This method avoids halogenation but requires careful pH control to minimize O-methylation byproducts.

Challenges in Regioselective Methylation

Methylation of unsymmetrical pyrazoles often results in mixtures of N1- and N2-methyl isomers. For example, alkylation of 1-(4-chlorophenyl)-1H-pyrazol-3-amine with DMS produces a 3:1 ratio of N1- to N2-methyl derivatives. Separation via preparative thin-layer chromatography (TLC) or column chromatography is necessary, underscoring the need for optimized reaction conditions.

Carbamate Protection and Deprotection

tert-Butyl Carbamate Intermediate

A two-step protection-deprotection strategy, adapted from CN112079781A, involves converting 1-methyl-1H-pyrazole-3-carboxylic acid to its tert-butyl carbamate derivative. The carboxylic acid reacts with tert-butyl alcohol and dimethyl azidophosphate in N,N-dimethylformamide (DMF) at 100°C, forming a stable carbamate. Subsequent hydrolysis in 50% TFA/dichloromethane at room temperature cleaves the carbamate, yielding this compound with >90% purity.

Advantages Over Direct Amination

This method circumvents the use of toxic cyanogen bromide or cryogenic conditions required in traditional amination routes. The carbamate group also enhances solubility during purification, enabling straightforward extraction with ethyl acetate and drying over anhydrous sodium sulfate.

Comparative Analysis of Synthetic Routes

*Reported yields for analogous reactions; target compound yields may vary.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

1-Methyl-1H-pyrazol-3-amine has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Research has shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively.

Anti-inflammatory Effects

Studies have indicated that this compound exhibits anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly, suggesting potential therapeutic uses in treating inflammatory diseases.

Anticancer Activity

In vitro studies have revealed that this compound and its derivatives can inhibit the proliferation of cancer cells. The compound's mechanism involves the modulation of specific signaling pathways associated with cancer cell growth and survival.

Chemical Synthesis

Building Block for Heterocycles

this compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, enabling the development of novel compounds with tailored properties.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂ | Mild conditions | Pyrazole N-oxides |

| Reduction | NaBH₄ | Room temperature | Reduced pyrazole derivatives |

| Substitution | Alkyl halides | Reflux | Functionalized pyrazoles |

Biological Research

Enzyme Inhibition Studies

The compound is used in biochemical assays to study enzyme activity. It can act as an inhibitor for specific enzymes, providing insights into their mechanisms and potential therapeutic targets.

Material Science

Production of Advanced Materials

this compound is utilized in creating advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored for applications in sensors and electronic devices.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests its potential utility in treating conditions like arthritis and other inflammatory diseases .

Case Study 2: Anticancer Potential

In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation effectively, with IC50 values indicating strong activity against specific cancer types such as breast and lung cancer. Further studies are required to explore its efficacy in vivo .

Mecanismo De Acción

The mechanism of action of 1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole Amines

Key Differences in Physicochemical Properties

- Lipophilicity : Bulky substituents (e.g., 2-ethylhexyl in ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Electron Effects : Trifluoromethyl groups (e.g., ) are electron-withdrawing, altering reactivity in electrophilic substitutions.

- Steric Hindrance : Phenylethyl groups () may hinder binding to enzymatic pockets compared to smaller methyl substituents.

Actividad Biológica

1-Methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound and its derivatives have been investigated for their potential roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and therapeutic applications.

This compound is characterized by its pyrazole ring structure, which contributes to its biological activity. The presence of the methyl group at the 1-position and the amino group at the 3-position enhances its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound derivatives can act as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer biology. PI3K plays a significant role in cell growth and metabolism; thus, inhibiting this pathway can lead to reduced tumor growth. For instance, the derivative 5-bromo-1-methyl-1H-pyrazol-3-amine has been identified as a key intermediate in synthesizing PI3K inhibitors, showcasing its potential as an antitumor agent .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. In vitro assays revealed that certain compounds showed potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming traditional antifungal agents like allicin . Additionally, some derivatives demonstrated notable antibacterial effects against Pseudomonas syringae, indicating their potential in agricultural applications .

The mechanisms by which these compounds exert their biological effects include:

- Induction of Oxidative Stress : Compounds derived from 1-methyl-1H-pyrazol-5-amine can induce oxidative damage in microbial cells, leading to cell death. This was evidenced by increased reactive oxygen species (ROS) levels and lipid peroxidation in treated cells .

- Inhibition of Key Enzymes : The ability to inhibit enzymes involved in critical signaling pathways, such as JAK/STAT signaling, positions these compounds as potential therapeutic agents for autoimmune diseases and cancers .

Synthesis of Derivatives

The synthesis of this compound derivatives often involves straightforward methodologies that yield high purity products. For example, a one-pot reductive amination process has been reported to synthesize various N-substituted pyrazole derivatives efficiently . The following table summarizes some notable derivatives and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-bromo-1-methyl-1H-pyrazol-3-amine | Structure | PI3K inhibitor; antitumor activity |

| Compound 7f | Structure | Antifungal against Valsa mali |

| Compound 7b | Structure | Antibacterial against Pseudomonas |

Case Studies

Several case studies have highlighted the efficacy of 1-methyl-1H-pyrazol derivatives:

- Antifungal Efficacy : In a study involving apple trees infected with Valsa mali, compound 7f effectively reduced infection rates at concentrations comparable to established fungicides like tebuconazole .

- Antibacterial Properties : Another study found that compound 7b exhibited strong antibacterial activity with a minimum inhibitory concentration (MIC90) of 1.56 mg/L against Pseudomonas syringae, surpassing several conventional antibiotics .

Q & A

What are the most reliable synthetic routes for 1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Basic Synthesis Methodology

The compound is commonly synthesized via condensation reactions. For example, reacting 3-aryl-2-(aminomethylene)-propannitrile derivatives with hydrazine salts in alcohols (e.g., methanol or ethanol) under reflux yields this compound derivatives . Another method involves coupling with sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) in anhydrous pyridine, achieving moderate yields (~38–69%) after purification via reverse-phase chromatography . Key factors affecting yield include solvent choice, stoichiometry of hydrazine, and temperature control during reflux.

How is this compound structurally characterized in synthetic intermediates?

Basic Analytical Techniques

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. For instance, NMR (DMSO-d6) reveals distinct peaks at δ 7.80 (d, J = 2.1 Hz, pyrazole H), 6.53 (d, J = 2.1 Hz, NH), and 3.88 (s, CH) . LCMS data (m/z 162.05 [M+1]) confirms molecular weight . X-ray diffraction is used for crystalline derivatives to resolve substituent positioning .

What electrocatalytic applications leverage this compound?

Advanced Electrochemical Research

In metal-organic frameworks (MOFs), this compound undergoes electrooxidation to azo compounds with 89.8% Faraday efficiency and 90.8% selectivity, paired with H production . Operando XAFS reveals ligand defects in Ni-MOFs promote dynamic reconstruction, lowering the energy barrier of the rate-determining step (*Pyr-NH to *Pyr-N) . This contrasts with traditional chemical oxidation, which requires harsh reagents like NaOCl .

How is this compound utilized in medicinal chemistry and drug development?

Advanced Pharmacological Applications

It serves as a key intermediate in synthesizing acetylenyl benzamide derivatives for glucokinase activators (anti-diabetic agents) . Substitution at the pyrazole ring (e.g., with aryl or sulfonamide groups) enhances bioactivity, as seen in NLRP3 inflammasome inhibitors . Structure-activity relationship (SAR) studies show that electron-donating substituents (e.g., methyl) improve metabolic stability .

What mechanistic insights explain its reactivity in oxidative coupling reactions?

Advanced Mechanistic Analysis

Electrochemical oxidation via HOCl or HOBr involves a two-step process: (1) oxidation of the amine group to generate [Az–NH], followed by (2) radical coupling to form N–N bonds . Computational studies suggest the methyl group stabilizes intermediates through steric and electronic effects, reducing side reactions .

How does ligand defect engineering in MOFs enhance its electrocatalytic performance?

Advanced Material Science

Ligand defects in Ni-MOFs facilitate dynamic reconstruction into Ni(OH)/NiOOH during electrooxidation, optimizing active sites for amine-to-azo conversion . Defect-rich MOFs exhibit 18.5× higher H yield than defect-free analogs, attributed to improved charge transfer and ligand reabsorption kinetics .

What structural modifications improve its efficacy as a bioactive intermediate?

Advanced SAR Studies

Introducing electron-withdrawing groups (e.g., sulfonamides) at the pyrazole 3-position enhances binding to targets like CHK1 (IC = 0.4 nM) . Conversely, alkylation (e.g., ethyl or trifluoromethyl) increases lipophilicity, improving blood-brain barrier penetration for CNS agents .

How do electrochemical and traditional synthesis methods compare for azo derivatives?

Advanced Comparative Analysis

Electrochemical synthesis (MOF-mediated) achieves >90% selectivity for azo products , whereas chemical methods using NaOCl/NaOBr yield ~70–85% with higher byproduct formation . Electrochemistry avoids stoichiometric oxidants, aligning with green chemistry principles .

What strategies optimize selectivity in azo compound synthesis?

Advanced Process Optimization

pH control (neutral to slightly basic) minimizes over-oxidation to nitro derivatives. Using monolayer Ni-MOFs with tailored ligand defects increases selectivity to 90.8% by stabilizing the *Pyr-N intermediate . In contrast, homogeneous catalysts require additives (e.g., TEMPO) for similar outcomes .

How does functionalization impact its role in MOF-based catalysts?

Advanced Functionalization Techniques

Functionalizing the amine group with electron-donating substituents (e.g., methyl) enhances MOF stability by reducing ligand leaching during electrooxidation . Defect engineering (e.g., partial ligand removal) increases surface area and active site accessibility, critical for high-turnover applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.